N-(4-chlorophenyl)-5-methylfuran-2-carboxamide
Overview
Description
N-(4-chlorophenyl)-5-methylfuran-2-carboxamide: is an organic compound that belongs to the class of carboxamides It features a furan ring substituted with a methyl group at the 5-position and a carboxamide group attached to a 4-chlorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets . For instance, indole derivatives, which share some structural similarities with the compound , have been found to bind with high affinity to multiple receptors
Mode of Action
Based on the behavior of structurally similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the nature of the target and the context in which the compound is acting.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . For example, some compounds have been found to interfere with the perception and transduction of endogenous hormone signals
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, some compounds have been found to be well-absorbed, metabolized, and excreted, and able to cross the blood–brain barrier
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level . For example, some compounds have been found to lower reactive oxygen species levels and boost the glutathione system
Action Environment
Similar compounds have been found to be influenced by environmental factors . For instance, some compounds have been found to adsorb strongly to soil, sediment, and natural particulate matter in surface waters
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-5-methylfuran-2-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of the carboxamide group: The carboxamide group can be introduced by reacting the furan derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Furanones or carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)-5-methylfuran-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the design of polymers and other functional materials.
Comparison with Similar Compounds
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide: This compound features an oxadiazole ring instead of a furan ring and exhibits different biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring and is studied for its antiviral properties.
Uniqueness: N-(4-chlorophenyl)-5-methylfuran-2-carboxamide is unique due to its furan ring structure, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the chlorophenyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDRMUXAVYGZGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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